![molecular formula C8H14O2Si B8703030 [5-(Trimethylsilyl)furan-2-yl]methanol CAS No. 114660-22-9](/img/structure/B8703030.png)
[5-(Trimethylsilyl)furan-2-yl]methanol
Overview
Description
[5-(Trimethylsilyl)furan-2-yl]methanol is a furan-derived compound characterized by a hydroxymethyl group at the 2-position of the furan ring and a trimethylsilyl (TMS) substituent at the 5-position. The TMS group imparts significant lipophilicity and steric bulk, distinguishing it from other hydroxymethyl furan derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
- {5-[(Dimethylamino)methyl]furan-2-yl}methanol (Ranitidine Related Compound B): Substituent: Dimethylamino (-N(CH₃)₂) at the 5-position. Properties: The amino group is electron-donating, increasing nucleophilicity at the furan ring. This compound is a known impurity in ranitidine synthesis, highlighting its pharmaceutical relevance .
- [5-(Ethoxymethyl)furan-2-yl]methanol: Substituent: Ethoxymethyl (-CH₂OCH₂CH₃) at the 5-position. Synthesis: Produced via etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with ethanol using Amberlyst 15, yielding 80% selectivity . Properties: The ethoxy group balances lipophilicity and reactivity, making it suitable for biofuel additives. The TMS variant, however, offers superior steric protection in synthetic applications.
- [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol: Substituents: Methyl (-CH₃) and trifluoromethyl (-CF₃) at the 5- and 2-positions, respectively. Properties: The electron-withdrawing -CF₃ group increases acidity of the hydroxymethyl proton (pKa ~10–12). This contrasts with the TMS group, which is electron-donating and stabilizes adjacent positive charges via hyperconjugation .
Comparative Data Table
Key Research Findings and Trends
- Steric vs. Electronic Effects : The TMS group’s steric bulk dominates its reactivity, whereas electron-withdrawing groups (e.g., -CF₃) enhance acidity and electrophilic substitution .
- Synthetic Flexibility: Silyl-protected furans enable selective modifications unavailable to amino or nitro derivatives, though hydrolysis sensitivity requires careful handling .
- Biological Potential: While nitro/amino derivatives exhibit measurable bioactivity, the TMS variant’s applications remain underexplored, presenting opportunities for medicinal chemistry research.
Properties
CAS No. |
114660-22-9 |
---|---|
Molecular Formula |
C8H14O2Si |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
(5-trimethylsilylfuran-2-yl)methanol |
InChI |
InChI=1S/C8H14O2Si/c1-11(2,3)8-5-4-7(6-9)10-8/h4-5,9H,6H2,1-3H3 |
InChI Key |
YPFGUQLKRQMVCX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(O1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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